2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a highly complex and multi-functional molecule. It possesses a unique structure that allows it to participate in a variety of chemical reactions and interactions. This compound's structure includes a pyrido[3,2-d]pyrimidin core fused with a benzyl group and an acetamide substituent, which enables a diverse range of applications in scientific research and industrial processes.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-32-17-10-11-18(20(13-17)33-2)26-21(29)15-27-19-9-6-12-25-22(19)23(30)28(24(27)31)14-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYFLTCWNIHLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step procedures. The process begins with the preparation of the pyrido[3,2-d]pyrimidin core, followed by the introduction of the benzyl group through Friedel-Crafts alkylation. Subsequent steps include the formation of the acetamide moiety using acylation reactions. Reaction conditions involve specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production employs scalable methods like continuous flow synthesis to manage large-scale output efficiently.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. It binds to these targets, influencing biological pathways and cellular processes. The exact mechanism involves complex interactions at the molecular level, often requiring detailed structural and functional analyses to elucidate fully.
Comparison with Similar Compounds
Compared to similar compounds like 2-(2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide, the inclusion of a benzyl group in 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide enhances its chemical reactivity and biological interactions. Other similar compounds include variations with different substituents on the pyrido[3,2-d]pyrimidin core or acetamide group, each with unique properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
